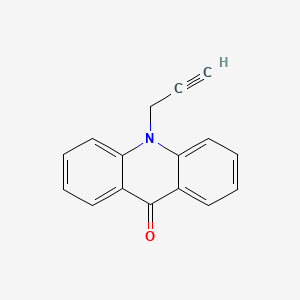
9(10H)-Acridinone, 10-(2-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Prop-2-yn-1-yl)acridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a prop-2-yn-1-yl group attached to the acridin-9(10H)-one core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Prop-2-yn-1-yl)acridin-9(10H)-one typically involves the alkylation of acridin-9(10H)-one with a suitable propargylating agent. One common method includes the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 10-(Prop-2-yn-1-yl)acridin-9(10H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-(Prop-2-yn-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of acridin-9(10H)-one derivatives with oxidized side chains.
Reduction: Formation of reduced acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
10-(Prop-2-yn-1-yl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 10-(Prop-2-yn-1-yl)acridin-9(10H)-one is primarily based on its ability to intercalate into DNA. This intercalation can disrupt DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various enzymes and proteins, modulating their activity and contributing to its biological effects.
相似化合物的比较
Similar Compounds
Acridin-9(10H)-one: The parent compound without the prop-2-yn-1-yl group.
9-Chloroacridine: A halogenated derivative with different reactivity and biological properties.
Acridine-4-carboxylic acid: A carboxylated derivative with distinct chemical behavior.
Uniqueness
10-(Prop-2-yn-1-yl)acridin-9(10H)-one is unique due to the presence of the prop-2-yn-1-yl group, which can impart additional reactivity and potential biological activity. This structural modification can enhance its ability to interact with biological targets and may lead to novel therapeutic applications.
属性
CAS 编号 |
94707-28-5 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC 名称 |
10-prop-2-ynylacridin-9-one |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h1,3-10H,11H2 |
InChI 键 |
FQWHHZRYVBBJHL-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



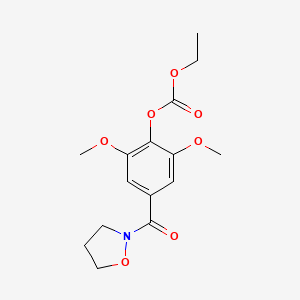
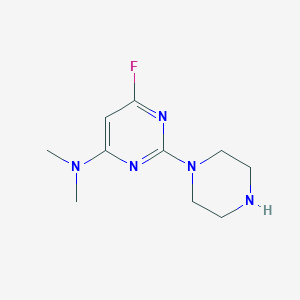
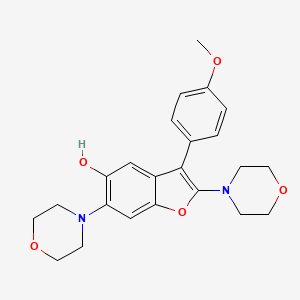
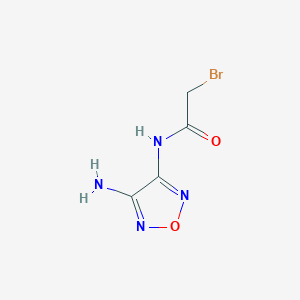

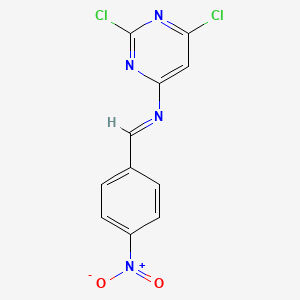
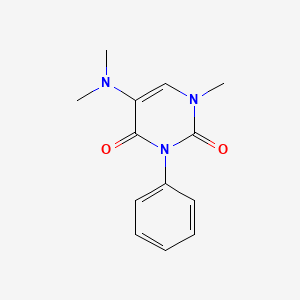
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

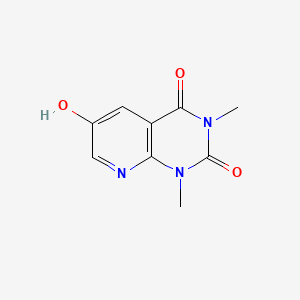
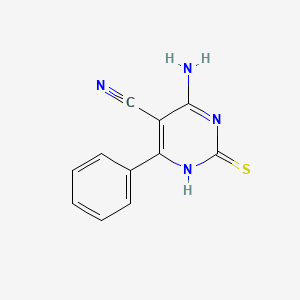
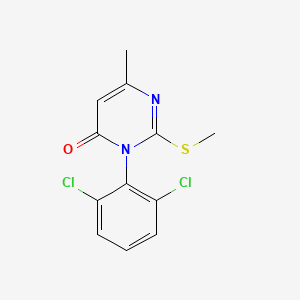
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
